[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride
Overview
Description
“[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1185294-42-1 . It has a molecular weight of 295.78 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18FNO.ClH/c1-19-16-8-4-13 (5-9-16)10-11-18-12-14-2-6-15 (17)7-3-14;/h2-9,18H,10-12H2,1H3;1H
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Zhang Fuli (2012) details the synthesis of a key intermediate of aprepitant from 4-methoxybenzaldehyde, which includes a process involving reductive amination and annulation, demonstrating the compound's role in the synthesis of pharmaceutical agents (Zhang, 2012).
Application in Asymmetric Synthesis :
- Sashikanth et al. (2013) reported on the asymmetric synthesis of clopidogrel hydrogen sulfate, using [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. This showcases its use in creating specific stereoisomers of therapeutic agents (Sashikanth et al., 2013).
New Psychoactive Substance Analysis :
- Caspar et al. (2017) focused on the analysis of 4-EA-NBOMe, a new psychoactive substance, identifying its metabolites using LC-high resolution-MS/MS. This demonstrates the compound's relevance in forensic toxicology and drug analysis (Caspar et al., 2017).
Study of Derivatives for Anti-Inflammatory Activity :
- A 2019 study by Yue Sun et al. examined fluorine-substituted derivatives of the compound for their anti-inflammatory activity. This indicates its potential in developing new anti-inflammatory medications (Sun et al., 2019).
Investigation into Antibacterial Activity :
- Research by Arutyunyan et al. (2017) involved synthesizing derivatives of the compound and testing their antibacterial activity, suggesting its application in creating new antibacterial agents (Arutyunyan et al., 2017).
Involvement in Polymer Chemistry :
- Kurata et al. (2007) discussed the preparation of a polyphenylenevinylene with a triarylamine pendant group, indicating the compound's use in advanced materials science (Kurata et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)11-15(18)10-12-2-6-14(17)7-3-12;/h2-9,15H,10-11,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQYWXRYWJXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.